D-(+)-ALLOSE - 2595-97-3

D-(+)-ALLOSE

Catalog Number: EVT-299381
CAS Number: 2595-97-3
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

D-(+)-Allose is a rare sugar, classified as an aldohexose, meaning it is a six-carbon sugar with an aldehyde group. [, , , , ] It is a C-3 epimer of D-glucose, differing only in the orientation of the hydroxyl group at the third carbon atom. [, , ] D-(+)-Allose is found naturally in minute quantities in plants such as Protea rubropilosa, Passiflora edulis, and Sideritis grandiflora, predominantly as a component of glycosides. [, , ]

D-(+)-Allose has gained significant research interest due to its various physiological properties, including potential applications as a low-calorie sweetener, antioxidant, and in therapeutic interventions for diseases like cancer. [, , , ]

Synthesis Analysis

Methods of Synthesis

D-allose can be synthesized through both chemical and biological methods. Chemical synthesis methods, while effective, often produce by-products that complicate purification processes. In contrast, biosynthesis offers a more environmentally friendly approach with higher specificity and milder reaction conditions.

  1. Chemical Synthesis: Historically, chemical methods have been employed for the synthesis of D-allose, but they are often inefficient and generate unwanted by-products .
  2. Biological Synthesis: Recent advancements have focused on microbial fermentation and enzymatic processes. For instance, engineered strains of Escherichia coli have been developed to produce D-allose from D-glucose through an enzymatic cascade known as the Izumoring pathway. This method utilizes various enzymes such as D-glucose isomerase and D-allulose 3-epimerase .

Technical Details

The biosynthetic route via Escherichia coli involves knocking out genes responsible for phosphorylating sugars to redirect metabolic flux towards D-allose production. The fermentation process typically uses glycerol or D-glucose as substrates and can yield significant quantities of D-allose under optimized conditions .

Molecular Structure Analysis

Structure

D-allose has the molecular formula C₆H₁₂O₆ and features a six-carbon chain with an aldehyde group at one end. Its structural configuration allows it to exist in both linear and cyclic forms, with the cyclic form being predominant in solution.

Data

  • Molecular Weight: Approximately 180.16 g/mol
  • Configuration: The specific stereochemistry at each carbon atom distinguishes it from other sugars, particularly at C-2 where it differs from D-glucose.

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to confirm the structure of D-allose, providing detailed information about its molecular environment .

Chemical Reactions Analysis

Reactions

D-allose can participate in various chemical reactions typical of monosaccharides, including:

  • Epimerization: The conversion between D-allose and other sugars such as D-glucose or D-allulose through enzymatic action.
  • Reduction: D-allose can be reduced to form sugar alcohols.
  • Oxidation: It can also undergo oxidation reactions under specific conditions.

Technical Details

The enzymatic reactions often involve specific enzymes that catalyze the conversion of substrates into D-allose with high efficiency. For example, the use of immobilized enzymes has shown promising results for continuous production processes .

Mechanism of Action

The mechanism by which D-allose exerts its biological effects involves several pathways:

Data from studies indicate that D-allose can inhibit fat accumulation and improve glucose tolerance in animal models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water
  • Taste: Sweet taste profile similar to other sugars but less caloric.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with reducing agents; participates in Maillard reactions when heated with amino acids.

Relevant analyses include kinetic studies that assess the reaction rates of D-allose formation under varying conditions such as pH and temperature .

Applications

D-allose has several scientific applications:

  1. Food Industry: Used as a low-calorie sweetener due to its sweetness without significant caloric contribution.
  2. Pharmaceuticals: Investigated for potential therapeutic applications in diabetes management due to its ability to modulate glucose levels.
  3. Nutraceuticals: Explored for its prebiotic properties and potential health benefits related to gut health.

Research continues into optimizing production methods and expanding the applications of D-allose across various industries, highlighting its significance as a rare sugar with promising health benefits.

Properties

CAS Number

2595-97-3

Product Name

D-allose

IUPAC Name

(3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1

InChI Key

WQZGKKKJIJFFOK-IVMDWMLBSA-N

SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Synonyms

allose
allose, (D)-isomer
allose, (L)-isome

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H](C(O1)O)O)O)O)O

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